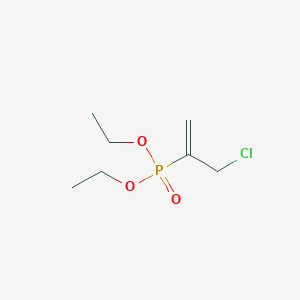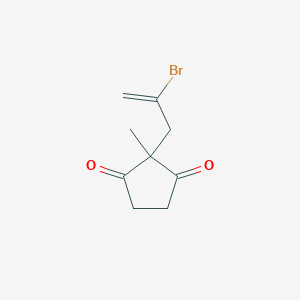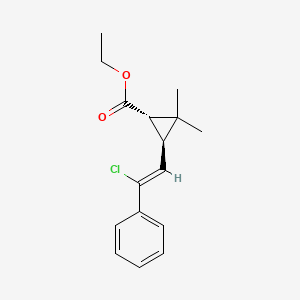![molecular formula C24H20O5 B14270530 4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate CAS No. 136089-74-2](/img/structure/B14270530.png)
4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an acetyloxy group attached to a biphenyl structure, which is further connected to a phenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Acetyloxy)[1,1’-biphenyl]-3-carboxylic acid .
- Phenol, 4-[3-(acetyloxy)-1-propenyl]-2-methoxy-, acetate .
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate: .
Uniqueness
4-{2-[4’-(Acetyloxy)[1,1’-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl core and acetyloxy groups contribute to its versatility in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
136089-74-2 |
|---|---|
Formule moléculaire |
C24H20O5 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
[4-[2-[4-(4-acetyloxyphenyl)phenyl]-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C24H20O5/c1-16(25)28-22-11-3-18(4-12-22)15-24(27)21-7-5-19(6-8-21)20-9-13-23(14-10-20)29-17(2)26/h3-14H,15H2,1-2H3 |
Clé InChI |
XJQOOMKSWWHRGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)

![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
